molecular formula C9H13NOS B14653846 4-(Methanesulfinyl)-N,N-dimethylaniline CAS No. 40669-17-8

4-(Methanesulfinyl)-N,N-dimethylaniline

Cat. No.: B14653846
CAS No.: 40669-17-8
M. Wt: 183.27 g/mol
InChI Key: YSXTXJHDXYZKOG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(methylsulfinyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a dimethylamino group and a methylsulfinyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-(methylsulfinyl)aniline can be synthesized through several methods. One common approach involves the methylation of 4-(methylsulfinyl)aniline using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-4-(methylsulfinyl)aniline can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The methanesulfinyl group (–S(O)CH₃) can undergo further oxidation under strong oxidative conditions. For example:

4 Methanesulfinyl N N dimethylaniline O 4 Methanesulfonyl N N dimethylaniline\text{4 Methanesulfinyl N N dimethylaniline}\xrightarrow{\text{ O }}\text{4 Methanesulfonyl N N dimethylaniline}

This transformation parallels the oxidation of sulfinyl to sulfonyl groups observed in related compounds (e.g., 4-methanesulfonyl-N,N-dimethylaniline). Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acidic or neutral media would likely drive this reaction.

Key Factors Influencing Oxidation:

  • Reagent Selectivity : mCPBA typically provides controlled oxidation without over-oxidizing the aromatic ring.

  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

Halogenation

Halogenation with reagents like Cl₂ or Br₂ in the presence of Lewis acids (e.g., FeCl₃) would likely occur at the ortho position to the dimethylamino group, as observed in halogenation studies of N,N-dimethylaniline derivatives .

Reaction ConditionsMajor ProductYield (%)Reference
Br₂, FeCl₃, CH₂Cl₂, 0°C3-Bromo-4-(methanesulfinyl)-N,N-dimethylaniline~75*

*Yield extrapolated from analogous N,N-dimethylaniline halogenations.

Nitration

Nitration with HNO₃/H₂SO₄ is expected to proceed at the ortho position relative to the dimethylamino group, similar to nitration patterns in N,N-dimethylaniline derivatives .

Nucleophilic Substitution

The methanesulfinyl group can act as a leaving group under specific conditions. For instance, in the presence of strong nucleophiles (e.g., Grignard reagents or thiols), sulfoxide displacement may occur:

4 Methanesulfinyl N N dimethylaniline+R MgX4 R N N dimethylaniline+CH S O MgX\text{4 Methanesulfinyl N N dimethylaniline}+\text{R MgX}\rightarrow \text{4 R N N dimethylaniline}+\text{CH S O MgX}

This reaction mirrors sulfonyl group substitution observed in 4-methanesulfonyl-N,N-dimethylaniline.

Mechanistic Considerations:

  • Activation : Lewis acids (e.g., BF₃) may enhance the electrophilicity of the sulfinyl sulfur.

  • Solvent : Reactions proceed efficiently in tetrahydrofuran (THF) or dimethylformamide (DMF).

Reductive Transformations

The sulfinyl group can be reduced to a thioether (–S–) using agents like lithium aluminum hydride (LiAlH₄):

4 Methanesulfinyl N N dimethylanilineLiAlH 4 Methylthio N N dimethylaniline\text{4 Methanesulfinyl N N dimethylaniline}\xrightarrow{\text{LiAlH }}\text{4 Methylthio N N dimethylaniline}

This reduction is consistent with methods used in reductive methylation of aniline derivatives .

Coupling Reactions

The electron-rich aromatic system facilitates participation in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids could occur at the ortho position relative to the dimethylamino group, leveraging palladium catalysts :

4 Methanesulfinyl N N dimethylaniline+Ar B OH Pd PPh Biaryl Product\text{4 Methanesulfinyl N N dimethylaniline}+\text{Ar B OH }\xrightarrow{\text{Pd PPh }}\text{Biaryl Product}

Optimized Conditions:

  • Catalyst : Pd(PPh₃)₄ (1–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Toluene or DMF

Acid-Base Behavior

The dimethylamino group (pKa ~5) can undergo protonation in strongly acidic media, converting the compound to its conjugate acid. This protonation enhances the electron-withdrawing effect of the sulfinyl group, further deactivating the ring toward electrophilic attack.

Scientific Research Applications

N,N-Dimethyl-4-(methylsulfinyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of drugs targeting specific molecular pathways.

    Industry: N,N-Dimethyl-4-(methylsulfinyl)aniline is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methylsulfinyl)aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The methylsulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability. These interactions can modulate cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylaniline
  • N,N-Diethylaniline
  • N,N-Dimethyl-4-nitrosoaniline

Uniqueness

N,N-Dimethyl-4-(methylsulfinyl)aniline is unique due to the presence of both dimethylamino and methylsulfinyl groups. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and redox activity, which are not observed in other similar compounds. These unique features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-methylsulfinylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-10(2)8-4-6-9(7-5-8)12(3)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXTXJHDXYZKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80786890
Record name 4-(Methanesulfinyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80786890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40669-17-8
Record name 4-(Methanesulfinyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80786890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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